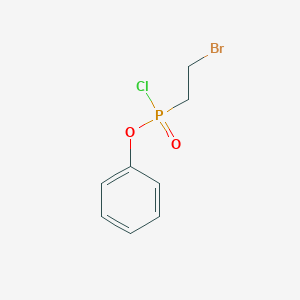
Phenyl (2-bromoethyl)phosphonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (2-bromoethyl)phosphonochloridate is an organophosphorus compound that contains a phenyl group, a bromoethyl group, and a phosphonochloridate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (2-bromoethyl)phosphonochloridate can be synthesized through a multi-step process. One common method involves the reaction of phenylphosphonic dichloride with 2-bromoethanol in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, the purification of the compound can be achieved through techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Phenyl (2-bromoethyl)phosphonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with nucleophiles such as amines or thiols, leading to the formation of new phosphonates.
Oxidation Reactions: The phosphonochloridate moiety can be oxidized to form phosphonic acids or phosphonates.
Reduction Reactions: The compound can be reduced to form phosphonates with different oxidation states.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Major Products Formed
Substitution Products: New phosphonates with various functional groups.
Oxidation Products: Phosphonic acids and phosphonates.
Reduction Products: Reduced phosphonates.
Scientific Research Applications
Phenyl (2-bromoethyl)phosphonochloridate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce phosphonate groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor to phosphonate-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of phenyl (2-bromoethyl)phosphonochloridate involves the formation of reactive intermediates that can interact with various molecular targets. The bromoethyl group can undergo nucleophilic substitution, leading to the formation of new bonds with target molecules. The phosphonochloridate moiety can participate in phosphorylation reactions, modifying the activity of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Phenylphosphonic Dichloride: Similar structure but lacks the bromoethyl group.
2-Bromoethyl Phosphonic Acid: Contains a bromoethyl group but lacks the phenyl group.
Phenyl (2-chloroethyl)phosphonochloridate: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Biological Activity
Phenyl (2-bromoethyl)phosphonochloridate is a phosphonochloridate compound with significant biological activity, particularly in the context of its potential therapeutic applications. This article explores its synthesis, biological mechanisms, and relevant case studies that illustrate its pharmacological potential.
Chemical Structure and Synthesis
This compound is characterized by the presence of a phosphonate group, which is known for its stability and ability to mimic phosphate esters in biological systems. The synthesis typically involves the reaction of phenyl phosphonochloridate with 2-bromoethyl bromide under controlled conditions to yield the desired product.
Biological Activity
The biological activity of this compound can be attributed to its interactions with various biological molecules. Key areas of activity include:
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Nucleic Acid Synthesis : By mimicking phosphate groups, it interferes with the normal functioning of nucleic acids.
- Modulation of Cell Signaling : Phosphonates can influence signaling pathways by altering the phosphorylation state of proteins involved in cellular processes.
- Induction of Apoptosis : Certain phosphonate derivatives have been shown to trigger apoptotic pathways in cancer cells, leading to cell death.
Case Studies
Several studies have explored the biological implications of phosphonate compounds similar to this compound:
- Study on Antiviral Activity : A study demonstrated that a related phosphonate effectively inhibited the replication of herpes simplex viruses in vitro, showcasing its potential as an antiviral agent .
- Cytotoxicity Assessment : In another investigation, various phosphonate derivatives were tested against cancer cell lines, revealing significant cytotoxic effects, particularly in aggressive cancer types. These findings suggest a promising avenue for further research into this compound's anticancer properties .
Data Table
Properties
CAS No. |
918632-27-6 |
|---|---|
Molecular Formula |
C8H9BrClO2P |
Molecular Weight |
283.48 g/mol |
IUPAC Name |
[2-bromoethyl(chloro)phosphoryl]oxybenzene |
InChI |
InChI=1S/C8H9BrClO2P/c9-6-7-13(10,11)12-8-4-2-1-3-5-8/h1-5H,6-7H2 |
InChI Key |
NHUGZENFNIGIPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(CCBr)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















